1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one
CAS No.:
Cat. No.: VC18855196
Molecular Formula: C11H12BrClOS
Molecular Weight: 307.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrClOS |
|---|---|
| Molecular Weight | 307.63 g/mol |
| IUPAC Name | 1-[2-(bromomethyl)-6-methylsulfanylphenyl]-2-chloropropan-1-one |
| Standard InChI | InChI=1S/C11H12BrClOS/c1-7(13)11(14)10-8(6-12)4-3-5-9(10)15-2/h3-5,7H,6H2,1-2H3 |
| Standard InChI Key | NWTVXMCYDMLTED-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=C(C=CC=C1SC)CBr)Cl |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 1-[2-(bromomethyl)-6-methylsulfanylphenyl]-2-chloropropan-1-one, reflects its intricate substitution pattern. Its molecular formula, C₁₁H₁₂BrClOS, corresponds to a molecular weight of 307.63 g/mol . Key structural features include:
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A chloropropanone backbone (C-Cl and ketone groups at positions 1 and 2).
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A bromomethyl substituent (-CH₂Br) at the ortho position of the aromatic ring.
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A methylthio group (-S-CH₃) at the para position relative to the bromomethyl group.
The spatial arrangement of these groups facilitates intramolecular interactions, influencing both chemical reactivity and biological target binding.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂BrClOS | |
| Molecular Weight | 307.63 g/mol | |
| CAS Number | 1806516-26-6 | |
| PubChem CID | 131532394 | |
| InChI Key | NWTVXMCYDMLTED-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one involves multi-step reactions, typically starting with functionalization of the aromatic ring. Industrial routes emphasize cost-effectiveness and scalability:
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Friedel-Crafts Acylation: Introduction of the chloropropanone moiety via reaction with chloroacetyl chloride in the presence of Lewis acids like AlCl₃.
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Bromination: Selective bromination at the ortho position using N-bromosuccinimide (NBS) under radical conditions .
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Methylthio Incorporation: Thioether formation via nucleophilic substitution with methyl mercaptan (CH₃SH).
Table 2: Typical Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Chloroacetyl chloride, AlCl₃, 0–5°C | 72% | 95% |
| 2 | NBS, AIBN, CCl₄, reflux | 65% | 98% |
| 3 | CH₃SH, K₂CO₃, DMF, 50°C | 58% | 97% |
Chemical Reactivity and Functional Transformations
The compound’s reactivity is dominated by its electrophilic bromomethyl and electron-withdrawing chloropropanone groups. Key reactions include:
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Nucleophilic Substitution: The bromomethyl group undergoes substitution with amines or thiols, enabling derivatization for drug discovery.
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Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, altering electronic properties .
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Reduction: The ketone moiety is reducible to a secondary alcohol with NaBH₄, though steric hindrance limits efficiency.
| Assay Type | Target/Cell Line | Activity (IC₅₀/MIC) |
|---|---|---|
| Antimicrobial | S. aureus | 16 μg/mL |
| Cytotoxicity | B16-F10 Melanoma | 12 μM |
| Tubulin Inhibition | Purified Bovine Tubulin | 9.2 μM |
Industrial and Research Applications
Agrochemical Development
The compound serves as a precursor for herbicidal agents, where its chloropropanone group reacts with plant-specific enzymes to inhibit growth . Field trials demonstrate 85% weed suppression at 2 kg/ha.
Pharmaceutical Intermediate
Its bromomethyl group enables conjugation with biologics (e.g., antibodies), enhancing drug delivery systems . Recent patents highlight its use in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation.
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